7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-4H-chromen-4-one
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Overview
Description
7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-4H-chromen-4-one, also known as 7-O-methylchromone, is a naturally occurring chromone compound found in various plants. It has been studied for its various pharmacological activities, including anti-inflammatory, anti-allergic, and anti-ulcerogenic effects. In addition, 7-O-methylchromone has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
Scientific Research Applications
Antimicrobial Activity
This compound could have significant antimicrobial properties . Coumarin derivatives, such as this one, have been found to exert significant inhibitory activity against the growth of tested bacterial strains . Some of them have been found to be potent antimicrobial agents .
Anti-inflammatory and Anti-viral Effects
Coumarins, including prenyloxycoumarins, have been shown to exhibit remarkable anti-inflammatory and anti-viral effects . This suggests that “7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one” could potentially be used in the treatment of diseases with an inflammatory or viral component .
Anticoagulant and Antithrombotic Activity
Coumarins and related derivatives are known for their anticoagulant and antithrombotic activities . This compound, being a coumarin derivative, could potentially be used in the prevention or treatment of blood clotting disorders .
Anti-cancer Properties
Coumarins have been found to have anti-cancer properties . Therefore, “7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one” could potentially be used in cancer research and treatment .
Drug Development
The unique structure of this compound lends itself to diverse studies, from drug development to materials science. It could potentially be used as a building block in the synthesis of new drugs.
Materials Science
As mentioned earlier, this compound could also have applications in materials science. Its unique structure could potentially be used in the development of new materials with novel properties.
Mechanism of Action
Mode of Action
These interactions could induce conformational changes in the target molecules, altering their function .
Biochemical Pathways
For instance, some compounds can inhibit the reaction between 2-methylallyl radicals and oxygen molecules .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . For instance, the reaction between 2-methylallyl radicals and oxygen molecules was investigated as a function of temperature and pressure in helium and nitrogen bath gases .
properties
IUPAC Name |
7-(2-methylprop-2-enoxy)-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13(2)11-21-15-8-9-16-18(10-15)22-12-17(19(16)20)14-6-4-3-5-7-14/h3-10,12H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSFYAOTEVNLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one |
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